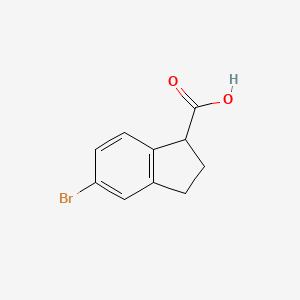

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid

Description

5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (C${10}$H${9}$BrO$_{2}$) is a bicyclic aromatic compound featuring a fused indene ring system substituted with a bromine atom at the 5-position and a carboxylic acid group at the 1-position. Its structure is confirmed via $^{1}\text{H}$ and $^{13}\text{C}$ NMR data, with key signals at δ 7.39 (s, 1H), 7.29 (dt, 2H), and a carboxylic acid carbon at δ 179.42 . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and organocatalysts .

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOBLZUVLGGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132943-94-2 | |

| Record name | 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Glycosylation Reactions Catalyzed by Galactosyltransferases

UDP-Gal serves as the primary galactose donor in enzymatic glycosylation reactions. Galactosyltransferases (GalT) catalyze the transfer of galactose from UDP-Gal to acceptor molecules (e.g., glycoproteins, glycolipids) via a nucleophilic substitution mechanism .

Key Reaction:

-

Enzymatic Requirements :

-

Biological Significance :

Epimerization in the Leloir Pathway

UDP-Gal is interconverted with UDP-glucose (UDP-Glc) via UDP-galactose 4-epimerase (GalE) , a key step in the Leloir pathway .

Reaction Schematic:

-

Mechanistic Insights :

-

Regulation :

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid features a bromine atom at the fifth position of the indene structure, which comprises a fused five-membered ring and a six-membered ring. Its molecular formula is C₁₃H₉BrO₂, with a molecular weight of approximately 241.06 g/mol. This unique structure allows it to serve as a versatile building block in organic synthesis.

Organic Synthesis

This compound is frequently utilized as an intermediate in the synthesis of more complex molecules. Its structural properties make it suitable for creating various derivatives, such as indole compounds that are prevalent in natural products and pharmaceuticals . The compound can also be employed in the synthesis of coordination compounds, enhancing its utility in material science.

Pharmacology

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition suggests potential applications in pharmacology, especially regarding drug-drug interactions and the metabolism of co-administered medications. Its role as a CYP1A2 inhibitor indicates that it could affect the pharmacokinetics of drugs metabolized by this enzyme, warranting further investigation into its therapeutic implications.

Biological Studies

Research has indicated that this compound may interact with various biological targets. It has been explored for its potential as a lead compound in drug discovery efforts aimed at treating diseases such as cancer and neurological disorders . The compound's unique structure allows researchers to study enzyme interactions and receptor binding, providing insights into biological pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various indene derivatives, including this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the indene structure could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of indene derivatives. The study highlighted that compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the carboxylic acid group, which can participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations in Indene Derivatives

The biological and physicochemical properties of indene derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Substitution: Bromine at C5 (as in the parent compound) increases molecular weight and polarizability compared to chlorine analogs (Table 1).

Carboxylic Acid vs. Ester : The free carboxylic acid group (parent compound) offers hydrogen-bonding capacity for target binding, while ester derivatives (e.g., ethyl carboxylate in ) are often prodrugs with improved bioavailability .

Methoxy Substitution : The methoxy group in C5 () increases solubility in polar solvents due to its electron-donating nature, making it favorable for aqueous-phase reactions .

Reactivity Trends:

- Bromine vs. Chlorine : Bromine’s larger atomic radius facilitates nucleophilic aromatic substitution, whereas chlorine derivatives require harsher conditions .

- Carboxylic Acid Stability : The parent compound’s free acid is prone to decarboxylation under basic conditions, necessitating careful pH control during reactions .

Spectroscopic and Analytical Data

Table 3: NMR Comparison of Selected Compounds

Biological Activity

5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1132943-94-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activities. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula: C10H9BrO2

- Molecular Weight: 241.08 g/mol

- IUPAC Name: this compound

- Structure: The compound features a bromine atom and a carboxylic acid group within an indene framework, which influences its reactivity and biological properties.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme plays a crucial role in drug metabolism, making this compound a candidate for further studies on drug-drug interactions and metabolic pathways .

Table 1: CYP1A2 Inhibition Data

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD |

Antimicrobial and Anticancer Properties

The compound has been investigated for various biological activities, including antimicrobial and anticancer effects. Preliminary studies suggest potential efficacy against different cancer cell lines and microbial strains. However, specific IC50 values and detailed case studies are required to substantiate these claims.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against selected strains | |

| Anticancer | Inhibitory effects on cancer cells | |

| CYP1A2 Inhibition | Significant inhibitor |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may enhance binding affinity to biological targets due to its electronegativity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Case Studies

Several studies have highlighted the compound's potential in pharmacological applications:

- Cardioprotective Effects : In a study involving doxorubicin-induced cardiotoxicity models using H9c2 cardiomyocytes, compounds similar to this compound demonstrated protective effects against oxidative stress . Table 3: Cell Viability in Cardiomyocyte Studies

- Antimicrobial Activity : The compound was evaluated against various bacteria and fungi, showing promising results that warrant further exploration in drug development.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives?

Methodological Answer: A common approach involves functionalizing the indene core via bromination followed by carboxylation. For example, 5-Bromo-2,3-dihydro-1H-inden-1-one can serve as a precursor, undergoing esterification with alcohols (e.g., 2-methylallyl alcohol) to yield carboxylate derivatives. In one protocol, starting with 5-bromo-2,3-dihydro-1H-inden-1-one (2.37 mmol), esterification with 2-methylallyl alcohol achieved a 68% yield after purification by column chromatography (pentane:ethyl acetate = 3:2) . Key steps include:

- Bromination control: Use of N-bromosuccinimide (NBS) in anhydrous conditions to prevent diastereomer formation.

- Carboxylation: Acid-catalyzed esterification under reflux.

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns. For example, HRMS (ESI) for a derivative showed m/z 231.1017 [M+H]⁺, matching the theoretical m/z 231.1016 .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) stretches (e.g., 1746 cm⁻¹ for esters) and aromatic C-Br bonds (~600 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves dihydroindene ring protons (δ 2.5–3.5 ppm for CH₂ groups) and bromine-induced deshielding .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or functionalization be addressed?

Methodological Answer: Regioselectivity in dihydroindene systems is influenced by steric and electronic factors. For bromination:

- Directing Groups: Substituents like methyl or methoxy at C4 or C6 positions direct bromination to specific sites (e.g., 5-bromo-4-methyl derivatives in ) .

- Catalytic Control: Use Lewis acids (e.g., FeBr₃) to stabilize transition states and favor para-bromination .

- Case Study: In synthesizing (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine HCl, chiral resolution via HCl salt formation improved enantiopurity (>97% ee) .

Q. How to resolve contradictions in reaction yields or byproduct formation during esterification?

Methodological Answer: Discrepancies in yields often arise from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies include:

- Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) minimizes ester hydrolysis .

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during carboxylation (e.g., 1-(((Benzyloxy)carbonyl)amino) derivatives in ) .

- Byproduct Analysis: LC-MS or TLC monitoring identifies intermediates (e.g., RF = 0.3 in pentane:ethyl acetate ).

Q. What strategies enhance the biological activity of dihydroindene derivatives in drug discovery?

Methodological Answer:

- Bioisosteric Replacement: Substitute bromine with iodine or fluorine to modulate pharmacokinetics (e.g., 5-Iodo analogs in show altered receptor binding) .

- Structural Rigidity: The dihydroindene scaffold’s planar geometry enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Case Study: Fluorine substitution at C4 in ethyl 1-amino-5-bromo-4-fluoro derivatives improved metabolic stability .

Q. How to validate synthetic intermediates using computational chemistry?

Methodological Answer:

- DFT Calculations: Predict thermodynamic stability of intermediates (e.g., comparing 5-bromo vs. 6-bromo isomers).

- Docking Studies: Model interactions with target proteins (e.g., indene-carboxylates in enzyme active sites) .

- Software Tools: Gaussian or Schrödinger Suite for energy minimization and transition-state analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.